molecular formula C7H6N2O B1340473 2-Cyano-5-hydroxymethylpyridine CAS No. 58553-48-3

2-Cyano-5-hydroxymethylpyridine

Cat. No. B1340473
CAS RN: 58553-48-3
M. Wt: 134.14 g/mol
InChI Key: UFTHYXJJRHOQGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for 2-Cyano-5-hydroxymethylpyridine is C7H6N2O . Its molecular weight is 134.13500 . The exact mass is 134.04800 .


Physical And Chemical Properties Analysis

2-Cyano-5-hydroxymethylpyridine has a density of 1.257g/cm3 . Its boiling point is 353.825ºC at 760 mmHg . The flash point is 167.788ºC . The pKa is predicted to be 13.26±0.10 .

Scientific Research Applications

  • Synthesis of 2-Cyanopyrimidines

    • Field : Chemistry
    • Application : 2-Cyanopyrimidines are synthesized using a compound similar to 2-Cyano-5-hydroxymethylpyridine .
    • Method : The process involves the conversion of 4,6-Dichloro-2-(methylthio)pyrimidine to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile after oxidation to sulfones and displacement of the sulfinate group with KCN .
    • Results : The new 2-cyanopyrimidines were synthesized in 27 and 83% yields .
  • Synthesis of 2-Pyridones

    • Field : Biology and Chemistry
    • Application : 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
    • Method : The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
    • Results : The synthesis of 2-pyridone has been extensively and comprehensively reviewed .

Safety And Hazards

2-Cyano-5-hydroxymethylpyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-(hydroxymethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTHYXJJRHOQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482489
Record name 2-cyano-5-hydroxymethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-hydroxymethylpyridine

CAS RN

58553-48-3
Record name 2-cyano-5-hydroxymethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl-6-cyanonicotinate (prepared as per T. Sakamoto, S. Kaneda, S. Nishimura and H. Yamanaka Chem. Pharm. Bull. 1985, 33, 565) (1.58 g, 8.97 mmol) in MeOH (40 mL) was added NaBH4 (1.00 g, 26.4 mmol) and the reaction stirred at room temperature for 8 h. After removal of the solvent, the residue was taken up in 15% NaOH (5 mL) and stirred for 20 min. The mixture was then extracted repeatedly with CH2Cl2, and the combined organic fractions were dried (Na2SO4), filtered and concentrated under reduced pressure. Purification of the residue by chromatography on silica gel (EtOAc/hexanes, 1:1) afforded 3-hydroxymethyl-6-cyanopyridine (414 mg, 34%). 1H NMR (CDCl3) δ 5.16 (s, 2H), 7.69 (d, 1H, J=6.8 Hz), 7.84 (d, 1H, J=6.8 Hz), 8.71 (s, 1H).
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 5-formylpicolinonitrile (490 mg, 3.71 mmol) in 15 mL of MeOH was added NaBH4 (140 mg, 3.71 mmol). The reaction mixture was stirred at 0° C. for 1 h and quenched with 5% citric acid. After most MeOH was removed by concentration, the residue was partitioned between DCM and sat. NaHCO3 (aq.). The aqueous layer was extracted with DCM (10×). The organic layer was washed with brine and dried (Na2SO4). The product 5-(hydroxymethyl)picolinonitrile (431 mg) was obtained by concentration under vacuum.
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Cyanonicotinic acid methyl ester (701 mg) was dissolved in a mixed solvent of methanol (1 ml) and tetrahydrofuran (7 ml) and sodium borohydride (197 mg) was added under ice-cooling. The mixture was directly heated to room temperature and stirred overnight. Water (20 ml) was added, and the mixture was extracted with ethyl acetate (once with 50 ml and once with 30 ml), washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified with column chromatography (Yamazen HI-FLASH™ COLUMN size 2 L, elution solvent: hexane/ethyl acetate) to give the title compound (264 mg).
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The compound of Example 1A (13 g, 110 mmol) is dissolved in 400 ml tetrachloromethane, and 29.4 g (165 mmol) N-bromosuccinimide and 0.4 g (1.6 mmol) dibenzoylperoxide are added. The reaction mixture is refluxed for three hours, cooled down to room temperature and filtered. The solution is washed with aqueous sodium thiosulfate, dried over magnesium sulfate, and the solvent is removed in vacuo. The residue is dissolved in 200 ml dioxane and 200 ml water, calcium carbonate (44 g, 440 mmol) is added, and the mixture is stirred at reflux for 2 hours. After cooling down to room temperature, the mixture is filtered, and dichloromethane is added. After phase separation, the organic phase is dried over magnesium sulfate, and the solvent is removed in vacuo. The product is purified by chromatography (silica, eluent: cyclohexane/ethyl acetate 2:1).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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